4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine
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Overview
Description
4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions to enhance efficiency and yield . For example, the reaction of 2-aminobenzenethiol with acyl chlorides in the presence of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been reported to produce high yields of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to enhance sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
3-(piperazin-1-yl)-1,2-benzothiazole: A structurally similar compound with antibacterial activity.
Uniqueness
4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-(1,2-benzothiazol-3-yloxy)-N,N-dimethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15(2)10-7-16-8-11(10)17-13-9-5-3-4-6-12(9)18-14-13/h3-6,10-11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGUKICVXOQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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